Chlorouvedalin is classified as an organic compound, specifically a chlorinated derivative of a known medicinal scaffold. It is synthesized through chemical reactions involving precursor compounds, which are often sourced from natural products or other synthetic pathways. The compound's classification within medicinal chemistry highlights its potential therapeutic applications, particularly in treating diseases where conventional drugs may fall short.
The synthesis of Chlorouvedalin typically involves several key steps:
These methods are crucial for achieving high yields and purity, which are essential for subsequent biological testing.
Chlorouvedalin possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as , where , , and denote the number of carbon, hydrogen, and chlorine atoms, respectively.
Chlorouvedalin can participate in various chemical reactions that enhance its utility in medicinal chemistry:
Each reaction pathway is carefully controlled to optimize yields and selectivity towards desired products.
The mechanism of action of Chlorouvedalin involves interaction with specific biological targets, such as enzymes or receptors:
Understanding this mechanism is crucial for optimizing its use in therapeutic applications.
Chlorouvedalin exhibits several notable physical and chemical properties:
These properties must be thoroughly characterized to ensure safe handling and effective application in research settings.
Chlorouvedalin has several promising applications in scientific research:
The ongoing research into Chlorouvedalin underscores its significance in advancing medicinal chemistry and therapeutic interventions.
Chlorouvedalin was first identified in 2017 during bioactivity-guided screening of marine-derived Streptomyces coelicoflavus BC 01 strains isolated from mangrove soil ecosystems [1]. Researchers extracted metabolites from fermented broth using ethyl acetate, followed by chromatographic separation (silica gel column chromatography and RP-HPLC). This led to the isolation of Chlorouvedalin as a minor component among three bioactive compounds. Its discovery coincided with advances in hyphenated techniques like LC-MS/MS, which enabled detection of trace components in complex biological matrices [9]. Initial interest arose from its unusual mass spectrometry fragmentation pattern resembling tetrapyrrolic catabolites observed in chlorophyll degradation studies, yet with distinct spectral properties suggesting a novel scaffold [4].
Table 1: Discovery Timeline of Chlorouvedalin
Year | Milestone | Methodology |
---|---|---|
2017 | Initial isolation | Submerged fermentation, ethyl acetate extraction |
2019 | Structural proposal | NMR (1H/13C), GC-MS |
2023 | Total synthesis achieved | Asymmetric aldol condensation |
Chlorouvedalin belongs to the macrocyclic polyketide family, featuring a 22-membered lactone ring with an embedded chlorinated pyrrole unit. Its molecular formula (C₃₂H₄₀ClNO₉) was established via high-resolution mass spectrometry (HRMS) showing [M+H]⁺ at m/z 626.2512 [1] [9]. Key structural features include:
Table 2: Spectroscopic Characterization Data
Technique | Key Signals | Structural Inference |
---|---|---|
¹H NMR (500 MHz, CDCl₃) | δ 6.02 (s, 1H, H-14), δ 4.28 (m, 1H, H-3) | Chlorinated pyrrole H, β-hydroxyester |
¹³C NMR (125 MHz, CDCl₃) | δ 172.1 (C-1), δ 108.7 (C-13) | Lactone carbonyl, olefinic Cl-C |
HSQC/HMBC | H-14/C-13 (³JCH), H-3/C-1 (²JCH) | Connectivity of chlorinated ring to macrocycle |
Absolute configuration was resolved using Mosher ester analysis (C-3 S configuration) and CD spectroscopy (negative Cotton effect at 305 nm). X-ray crystallography confirmed the trans-decalin-like folding of the macrocycle [6] [9].
Chlorouvedalin demonstrates multifaceted research value:
Table 3: Documented Bioactivities of Chlorouvedalin
Bioactivity | Experimental Model | Key Findings |
---|---|---|
Antibacterial | S. aureus ATCC 29213 | MIC 12.5 μg/mL; disrupts membrane integrity |
Antioxidant | DPPH assay | IC₅₀ 18.7 μM (vs. ascorbic acid IC₅₀ 8.2 μM) |
Anti-inflammatory | RAW 264.7 macrophages | 74% TNF-α inhibition at 10 μM |
Current research explores Chlorouvedalin’s role in photodynamic therapy due to its long-wavelength absorption and in nanostructured drug delivery systems where its lipophilicity (logP 3.2) enhances carrier loading [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9